Welcome to the BenchChem Online Store!
molecular formula C4H4KN2O3 B028516 Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 888504-28-7

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B028516
M. Wt: 167.18 g/mol
InChI Key: PYKIGFHZXPMVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318754B2

Procedure details

To a slurry of potassium trimethylsilanolate (411 mg, 3.20 mmol) in ether stirring at rt, was added in one portion ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (0.50 g, 3.20 mmol). Immediate precipitation was observed with the color changing from white to off-white. The precipitate was removed by filtration, was washed with ether and dried to give the title compound as an off-white solid (580 mg, quantitative yield). 1H NMR (300 MHz, CDCl3): δ 2.61 (3H, s). 13C NMR (75 MHz, D2O): δ 166.7, 161.3, 159.3, 10.4.
Name
potassium trimethylsilanolate
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O-].[K+:6].[CH3:7][C:8]1[O:12][C:11]([C:13]([O:15]CC)=[O:14])=[N:10][N:9]=1>CCOCC>[CH3:7][C:8]1[O:12][C:11]([C:13]([O-:15])=[O:14])=[N:10][N:9]=1.[K+:6] |f:0.1,4.5|

Inputs

Step One
Name
potassium trimethylsilanolate
Quantity
411 mg
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=NN=C(O1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Immediate precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
title compound
Type
product
Smiles
CC1=NN=C(O1)C(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.